molecular formula C15H21N3O4S B7114248 Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B7114248
M. Wt: 339.4 g/mol
InChI Key: INTSJJPFSPIBFG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the piperidine ring and the ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the molecule.

Scientific Research Applications

Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole and piperidine rings are known to interact with enzymes and receptors, potentially modulating their activity. The ester group can also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[1-(3-aminopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[1-(3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both an amino and an oxo group on the propanoyl moiety, which can significantly influence its reactivity and interactions with biological targets. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-22-15(21)13-9(2)17-14(23-13)10-4-6-18(7-5-10)12(20)8-11(16)19/h10H,3-8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTSJJPFSPIBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCN(CC2)C(=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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